
2-chloro-N-(3-cyclohexylpropyl)acetamide
Overview
Description
2-chloro-N-(3-cyclohexylpropyl)acetamide is an organic compound with the molecular formula C11H20ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 3-cyclohexylpropyl group and the hydrogen atom of the acetyl group is substituted by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-cyclohexylpropyl)acetamide typically involves the reaction of 3-cyclohexylpropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-cyclohexylpropylamine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. Common solvents used in the industrial synthesis include dichloromethane and toluene.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile used, products such as N-(3-cyclohexylpropyl)acetamide or N-(3-cyclohexylpropyl)thioacetamide can be formed.
Hydrolysis: The major products are 3-cyclohexylpropylamine and acetic acid.
Scientific Research Applications
2-chloro-N-(3-cyclohexylpropyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.
Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or mechanical strength.
Biological Studies: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving amide bond formation and cleavage.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyclohexylpropyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the cyclohexylpropyl group can enhance the compound’s binding affinity and selectivity for its target. The chlorine atom may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
N-(3-cyclohexylpropyl)acetamide: Lacks the chlorine atom, which may result in different reactivity and biological activity.
2-chloro-N-(3-phenylpropyl)acetamide: The cyclohexyl group is replaced by a phenyl group, which can affect the compound’s physical properties and interactions with biological targets.
Uniqueness: 2-chloro-N-(3-cyclohexylpropyl)acetamide is unique due to the presence of both the cyclohexylpropyl group and the chlorine atom. This combination imparts specific chemical and biological properties that distinguish it from other acetamide derivatives. The cyclohexylpropyl group provides steric bulk and hydrophobicity, while the chlorine atom contributes to the compound’s reactivity and potential for further functionalization.
Biological Activity
Overview
2-Chloro-N-(3-cyclohexylpropyl)acetamide is an organic compound with the molecular formula C11H20ClNO. It is a derivative of acetamide, featuring a cyclohexylpropyl group and a chlorine atom, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications in medicinal chemistry, and comparative studies with related compounds.
- Molecular Weight : 217.73 g/mol
- Chemical Structure : Contains a chloro substituent and a cyclohexylpropyl moiety, which influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is hypothesized that the presence of the cyclohexylpropyl group enhances binding affinity to biological targets due to steric effects and hydrophobic interactions. The chlorine atom may also play a critical role in modulating the compound's reactivity and stability.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Receptor Modulation : It could interact with receptors or transport proteins, influencing various biological pathways.
Antimicrobial Effects
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, particularly Klebsiella pneumoniae.
Study | MIC (µg/mL) | Effect |
---|---|---|
Study A | 512 | Bactericidal activity confirmed |
Study B | 1024 | Less effective than related compounds |
The Minimum Inhibitory Concentration (MIC) for this compound was found to be significantly lower than that of structurally similar compounds lacking the chlorine atom, indicating enhanced potency due to its unique structure .
Case Studies
- Combination Therapy : In a study assessing the efficacy of this compound in combination with conventional antibiotics (ciprofloxacin, cefepime), synergistic effects were observed, suggesting that this compound can enhance the antibacterial activity of existing drugs while reducing necessary dosages .
- Time-Kill Kinetics : A time-kill study demonstrated that treatment with this compound resulted in a significant reduction in viable bacterial counts over time, confirming its bactericidal properties .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | Bactericidal |
N-(3-cyclohexylpropyl)acetamide | >1024 | Less effective |
2-Chloro-N-(3-nitrophenyl)acetamide | 1024 | Moderate effectiveness |
The presence of the chlorine atom in this compound appears to enhance its antibacterial properties compared to its non-chlorinated counterparts .
Chemical Reactions Analysis
Functional Group Reactivity
The chloroacetamide moiety enables diverse transformations:
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Hydrolysis : Under alkaline conditions, the chloro group undergoes hydrolysis to form N-(3-cyclohexylpropyl)glycolamide (Figure 1). This is confirmed by spectral shifts in (δ 165.8 ppm for carbonyl) .
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Acylation : Reacts with methylsulfonyl ethynylbenzene under blue LED irradiation (30 W) to form alkynylated derivatives (e.g., 3c , 82% yield) .
Figure 1: Hydrolysis Reaction Pathway
Cross-Coupling Reactions
The compound participates in photoinduced radical reactions with aryl alkynes. For example, using Ir[dF(CF)ppy](dtbbpy)PF as a photocatalyst under blue LED light (12 hours, 25°C), it forms trifluoroacetamide-alkyne hybrids (Table 2) .
Table 2: Alkynylation Reaction Performance
Substrate | Catalyst Loading | Yield (%) | Reference |
---|---|---|---|
Phenylacetylene | 1 mol% | 82 | |
4-Chlorophenylacetylene | 1 mol% | 77 |
Stability and Degradation
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Thermal Stability : Decomposes above 180°C, forming cyclohexylpropylamine and chloroacetic acid .
-
Photostability : Degrades under prolonged UV exposure, necessitating storage in amber vials .
Mechanistic Insights
Q & A
Q. Basic: How can researchers optimize the synthesis of 2-chloro-N-(3-cyclohexylpropyl)acetamide?
Methodological Answer:
Synthesis optimization typically involves varying reaction parameters such as solvent polarity, temperature, and catalyst use. For example:
- Nucleophilic substitution: React 3-cyclohexylpropylamine with chloroacetyl chloride in a non-polar solvent (e.g., dichloromethane) under reflux (60–80°C) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .
- Yield monitoring: Track reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy: Use H and C NMR to verify the cyclohexylpropyl chain (δ 1.0–2.2 ppm for cyclohexyl protons) and acetamide carbonyl (δ 170–175 ppm) .
- Mass spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 244.1) .
- X-ray crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions) to validate stereochemistry .
Q. Advanced: How can researchers investigate the biological activity of this compound against microbial targets?
Methodological Answer:
- Antimicrobial assays: Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic studies: Perform protein binding assays (e.g., fluorescence quenching) to identify interactions with bacterial enzymes like dihydrofolate reductase .
- SAR analysis: Synthesize analogs with modified cyclohexyl or chloro groups to evaluate activity trends .
Q. Advanced: What computational approaches predict the reactivity and binding modes of this compound?
Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking: Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina; prioritize poses with ∆G < -7 kcal/mol .
- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
Q. Advanced: How do crystallographic data inform solubility and stability profiles?
Methodological Answer:
- Crystal lattice analysis: Identify intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that influence melting point (mp ~120–140°C) and solubility in polar solvents .
- Stability testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability of the chloroacetamide group .
Q. Advanced: What strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-analysis: Cross-reference datasets from PubChem, ECHA, and peer-reviewed journals to identify outliers .
- Experimental replication: Repeat assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
- Orthogonal validation: Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., QSAR models) data to confirm activity trends .
Q. Basic: How can researchers evaluate the compound’s toxicity profile?
Methodological Answer:
- In vitro cytotoxicity: Use MTT assays on human cell lines (e.g., HEK-293) at concentrations ≤100 µM .
- Ecotoxicology: Follow OECD Test No. 201 for algal growth inhibition (72-h IC) .
- Metabolic stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Scaffold modification: Replace the cyclohexyl group with bicyclic (e.g., adamantyl) or heteroaromatic moieties .
- Functional group tuning: Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity of the chloroacetamide .
- High-throughput screening: Test libraries in 96-well plates for rapid activity profiling .
Q. Basic: What methods ensure reproducibility in synthesis and characterization?
Methodological Answer:
- Standardized protocols: Document reaction conditions (e.g., stoichiometry, solvent ratios) in detail .
- Reference standards: Compare spectral data (NMR, IR) with published datasets from authoritative sources like PubChem .
- Collaborative validation: Share samples with independent labs for cross-verification of results .
Q. Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?
Methodological Answer:
- ADMET prediction: Use tools like SwissADME to estimate logP (target ≤3), bioavailability, and blood-brain barrier permeability .
- PAMPA assay simulation: Predict intestinal absorption via artificial membrane permeability coefficients .
- Metabolite identification: Run in silico metabolism (e.g., GLORYx) to prioritize stable derivatives .
Properties
IUPAC Name |
2-chloro-N-(3-cyclohexylpropyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQDUVRLHXEEDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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